molecular formula C14H22O B7874556 3-(4-n-Propylphenyl)-3-pentanol

3-(4-n-Propylphenyl)-3-pentanol

Cat. No.: B7874556
M. Wt: 206.32 g/mol
InChI Key: WMPDKWIJQKNNGG-UHFFFAOYSA-N
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Description

3-(4-n-Propylphenyl)-3-pentanol is an organic compound that belongs to the class of alcohols It is characterized by a phenyl ring substituted with a propyl group at the para position and a pentanol chain attached to the third carbon of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-n-Propylphenyl)-3-pentanol can be achieved through several synthetic routes. One common method involves the alkylation of 4-n-propylphenylmagnesium bromide with 3-pentanone, followed by reduction of the resulting ketone to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-n-Propylphenyl)-3-pentanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(4-n-Propylphenyl)-3-pentanone or 3-(4-n-Propylphenyl)-3-pentanoic acid.

    Reduction: 3-(4-n-Propylphenyl)-3-pentane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-n-Propylphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-n-Propylphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-n-Propylphenol: Similar structure but lacks the pentanol chain.

    3-(4-n-Propylphenyl)-3-pentanone: Oxidized form of the alcohol.

    3-(4-n-Propylphenyl)-3-pentanoic acid: Further oxidized form of the alcohol.

Uniqueness

3-(4-n-Propylphenyl)-3-pentanol is unique due to the presence of both a phenyl ring and a pentanol chain, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(4-propylphenyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-4-7-12-8-10-13(11-9-12)14(15,5-2)6-3/h8-11,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPDKWIJQKNNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(CC)(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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